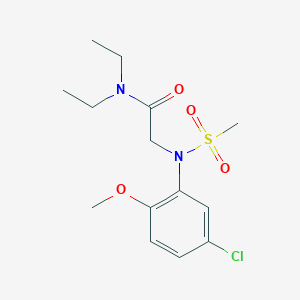

![molecular formula C16H14N4O3S B5541742 4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)

4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

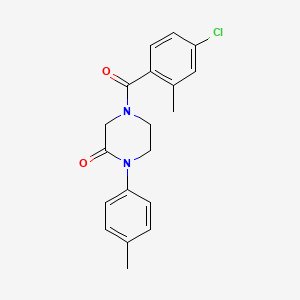

Synthesis Analysis The compound 4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid, referred to here, involves complex synthetic routes. A related compound, synthesized and characterized, shows a similar backbone structure. The synthesis can include steps like the reaction of certain carboxyl chlorides with anesthesin, followed by hydrolysis, to afford related carboxylic acids, or acylation of various amines to yield corresponding diamides (Agekyan & Mkryan, 2015). Moreover, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a structurally related compound, has been detailed providing insights into process-oriented synthesis suitable for related structures (Lomov, 2019).

Molecular Structure Analysis The molecular structure of a related compound, 4-((1-phenyl-1H-tetrazol-5-ylthio)methyl) benzoic acid, has been characterized by various techniques, revealing a nonplanar geometric structure with an extensive π delocalization (Qingfu Zhang et al., 2012). This can provide a reference for understanding the molecular architecture and electronic properties of 4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid.

Chemical Reactions and Properties Chemical properties and reactions, such as bromination, nitration, and acetylation, have been explored in similar benzoic acid derivatives, leading to various substitution products which can shed light on potential chemical behaviors of the compound (Clarke et al., 1973).

Applications De Recherche Scientifique

Environmental Studies

Parabens, which share some structural similarities with the compound , have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient wastewater treatment processes, parabens persist at low concentration levels in effluents and are ubiquitous in surface waters and sediments due to continuous introduction from consumer products. Their presence and transformation products, including chlorinated derivatives, raise concerns about environmental health and necessitate further study on their stability and toxicity (Haman et al., 2015).

Pharmacological Research

Compounds like Hoechst 33258, which binds to the DNA minor groove, highlight the importance of structural analysis in drug development and biochemistry. Such molecules serve as tools for understanding DNA interactions, providing insights into cellular processes, and developing therapeutic agents. The study of these compounds aids in rational drug design and in elucidating the molecular basis for DNA recognition and binding (Issar & Kakkar, 2013).

Biochemical Analysis

The degradation pathways of various pharmaceuticals and organic compounds in environmental and biological contexts are crucial for understanding their impact and for developing remediation strategies. Studies on compounds like acetaminophen and nitisinone illustrate the complexity of these pathways and the formation of potentially toxic by-products. This research is essential for environmental protection, drug safety, and therapeutic efficacy (Qutob et al., 2022); (Barchańska et al., 2019).

Propriétés

IUPAC Name |

4-[[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-23-14-8-6-13(7-9-14)20-16(17-18-19-20)24-10-11-2-4-12(5-3-11)15(21)22/h2-9H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMNITOYRRQPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)

![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)

![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)

![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)

![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)

![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)